molecular formula C9H11I B12276624 1-(2-Iodoethyl)-3-methylbenzene CAS No. 114686-67-8

1-(2-Iodoethyl)-3-methylbenzene

Cat. No.: B12276624
CAS No.: 114686-67-8
M. Wt: 246.09 g/mol
InChI Key: XMVAPTOWZNYJEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Iodoethyl)-3-methylbenzene is an organic compound with the molecular formula C9H11I It is a derivative of benzene, where a methyl group and an iodoethyl group are attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Iodoethyl)-3-methylbenzene can be synthesized through several methods. One common approach involves the iodination of 3-methylbenzyl chloride using sodium iodide in the presence of acetone. The reaction proceeds via a nucleophilic substitution mechanism, where the chloride ion is replaced by an iodide ion.

Industrial Production Methods: Industrial production of this compound typically involves large-scale iodination reactions. The process requires careful control of reaction conditions, including temperature, pressure, and the use of appropriate solvents to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Iodoethyl)-3-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amine groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction Reactions: Reduction of the iodine atom can lead to the formation of ethylbenzene derivatives.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide, potassium cyanide, or ammonia in polar solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products:

  • Substitution reactions yield various substituted benzene derivatives.
  • Oxidation reactions produce alcohols or carboxylic acids.
  • Reduction reactions result in ethylbenzene derivatives.

Scientific Research Applications

1-(2-Iodoethyl)-3-methylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential use in radiolabeling and imaging studies due to the presence of the iodine atom.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Iodoethyl)-3-methylbenzene involves its ability to undergo various chemical transformations. The iodine atom in the compound is highly reactive, making it a suitable candidate for nucleophilic substitution reactions. The compound can also participate in radical reactions, where the iodine atom is abstracted, leading to the formation of reactive intermediates that can further react with other molecules.

Comparison with Similar Compounds

    1-(2-Iodoethyl)benzene: Lacks the methyl group, making it less sterically hindered.

    1-(2-Bromoethyl)-3-methylbenzene: Similar structure but with a bromine atom instead of iodine, leading to different reactivity.

    1-(2-Chloroethyl)-3-methylbenzene: Contains a chlorine atom, which is less reactive compared to iodine.

Uniqueness: 1-(2-Iodoethyl)-3-methylbenzene is unique due to the presence of both a methyl group and an iodoethyl group on the benzene ring. This combination of substituents imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

114686-67-8

Molecular Formula

C9H11I

Molecular Weight

246.09 g/mol

IUPAC Name

1-(2-iodoethyl)-3-methylbenzene

InChI

InChI=1S/C9H11I/c1-8-3-2-4-9(7-8)5-6-10/h2-4,7H,5-6H2,1H3

InChI Key

XMVAPTOWZNYJEY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CCI

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.